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molecular formula C11H22N2O2 B139092 Tert-butyl (piperidin-4-ylmethyl)carbamate CAS No. 135632-53-0

Tert-butyl (piperidin-4-ylmethyl)carbamate

Cat. No. B139092
M. Wt: 214.3 g/mol
InChI Key: VHYXAWLOJGIJPC-UHFFFAOYSA-N
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Patent
US07259157B2

Procedure details

A mixture of 28 g of 4-(tert-butoxycarbonylamino-methyl)-piperidine-1-carboxylic acid benzyl ester, 1 g of 10% palladium on carbon, 100 mL of THF and 200 mL of methanol was stirred under an atmosphere of hydrogen for 2 days. The mixture was filtered concentrated under reduced pressure. Drying under reduced pressure gave a white solid:
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([CH2:17][NH:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:13][CH2:12]1)=O)C1C=CC=CC=1.C1COCC1>[Pd].CO>[C:22]([O:21][C:19](=[O:20])[NH:18][CH2:17][CH:14]1[CH2:13][CH2:12][NH:11][CH2:16][CH2:15]1)([CH3:25])([CH3:23])[CH3:24]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Drying under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a white solid

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
C(C)(C)(C)OC(NCC1CCNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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